molecular formula C14H11ClN6O B2889189 6-Chloro-N-[[4-(2H-tetrazol-5-yl)phenyl]methyl]pyridine-2-carboxamide CAS No. 1465314-17-3

6-Chloro-N-[[4-(2H-tetrazol-5-yl)phenyl]methyl]pyridine-2-carboxamide

Cat. No.: B2889189
CAS No.: 1465314-17-3
M. Wt: 314.73
InChI Key: AXEHKAFGODGJEW-UHFFFAOYSA-N
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Description

6-Chloro-N-[[4-(2H-tetrazol-5-yl)phenyl]methyl]pyridine-2-carboxamide is a synthetic small molecule characterized by a pyridine-2-carboxamide core substituted with a chlorine atom at the 6-position. The carboxamide nitrogen is further linked to a benzyl group bearing a tetrazole moiety at the para position of the phenyl ring. The tetrazole group (2H-tetrazol-5-yl) is a critical pharmacophore, often serving as a bioisostere for carboxylic acids to enhance metabolic stability and bioavailability in medicinal chemistry .

Properties

IUPAC Name

6-chloro-N-[[4-(2H-tetrazol-5-yl)phenyl]methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN6O/c15-12-3-1-2-11(17-12)14(22)16-8-9-4-6-10(7-5-9)13-18-20-21-19-13/h1-7H,8H2,(H,16,22)(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEHKAFGODGJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(=O)NCC2=CC=C(C=C2)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-N-[[4-(2H-tetrazol-5-yl)phenyl]methyl]pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyridine core. The chloro group is introduced through halogenation reactions, while the tetrazole moiety is formed via cyclization reactions involving azides and nitriles.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN3) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of amines and alcohols.

  • Substitution: Generation of various substituted pyridines and tetrazoles.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 6-Chloro-N-[[4-(2H-tetrazol-5-yl)phenyl]methyl]pyridine-2-carboxamide is explored for its potential as a bioactive molecule. It can be used in the development of new drugs and therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with various biological targets makes it a valuable candidate for drug discovery.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it an important component in various manufacturing processes.

Mechanism of Action

The mechanism by which 6-Chloro-N-[[4-(2H-tetrazol-5-yl)phenyl]methyl]pyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues in Angiotensin II Receptor Blockers (ARBs)

Losartan ():

  • Structure : Biphenyltetrazole linked to a substituted imidazole ring via a methylene spacer.
  • Key Features : The tetrazole acts as an acidic group for receptor binding, while the imidazole and biphenyl system contribute to hydrophobic interactions.
  • The pyridine ring may enhance π-π stacking interactions compared to losartan’s imidazole.

Valsartan ():

  • Structure : Tetrazole-linked biphenyl system with a valine-derived side chain.
  • Key Features : The valine moiety improves solubility and duration of action.
  • Comparison: The target compound lacks the amino acid side chain, suggesting differences in pharmacokinetics (e.g., shorter half-life) but retains the critical tetrazole for receptor binding.

Table 1: Structural and Pharmacological Comparison with ARBs

Compound Core Structure Tetrazole Position Key Substituents Molecular Weight (g/mol) Target
Target Compound Pyridine-2-carboxamide Para-phenyl Chlorine at pyridine C6 ~318.7* Putative angiotensin II receptor
Losartan Imidazole Biphenyl Hydroxymethyl, butyl chain 422.9 AT1 receptor
Valsartan Biphenyl Biphenyl Valine-derived side chain 435.5 AT1 receptor

*Calculated based on molecular formula C15H12ClN5O.

Non-ARB Analogues with Carboxamide and Tetrazole Moieties

PF-06767832 ():

  • Structure : Pyridine-2-carboxamide linked to a thiazole-containing benzyl group.
  • Application : M1 muscarinic acetylcholine receptor positive allosteric modulator.
  • Comparison : While both compounds share a pyridine-2-carboxamide core, PF-06767832 lacks a tetrazole and instead uses a thiazole for receptor modulation. This highlights how scaffold variations tailor compounds to distinct targets.

BMS-354825 (Dasatinib) ():

  • Structure: Thiazole-5-carboxamide with a pyrimidine aminopyridine side chain.
  • Application : Tyrosine kinase inhibitor (BCR-ABL).
  • Comparison : Dasatinib’s thiazole carboxamide and bulky substituents contrast with the target compound’s simpler pyridine-tetrazole system, underscoring divergent mechanisms (kinase inhibition vs. receptor antagonism).

Key Research Findings and Implications

  • Tetrazole as a Bioisostere : The tetrazole group in the target compound mimics carboxylic acids, enhancing metabolic stability—a strategy validated in ARBs like losartan .
  • Chlorine Substituent : The 6-chloro group on pyridine may improve lipophilicity and membrane permeability, analogous to chlorinated analogues in and .

Biological Activity

6-Chloro-N-[[4-(2H-tetrazol-5-yl)phenyl]methyl]pyridine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine core substituted with a chloro group and a tetrazole moiety, which contributes to its biological properties. The structural formula can be represented as follows:

C14H13ClN6O\text{C}_{14}\text{H}_{13}\text{ClN}_6\text{O}

This structure is significant as it influences the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The tetrazole ring enhances the compound's binding affinity and selectivity towards various molecular targets, potentially modulating key biological pathways involved in disease processes.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines, possibly through inhibition of specific kinases or pathways involved in tumor growth.
  • Antimicrobial Properties : Similar compounds in the tetrazole family have demonstrated antibacterial and antifungal activities, indicating that this compound may possess similar properties.
  • Anti-inflammatory Effects : The structural characteristics suggest potential modulation of inflammatory responses.

In Vitro Studies

A study published in the Journal of Medicinal Chemistry reported that derivatives of tetrazole exhibited significant inhibitory effects on cancer cell proliferation, particularly in hematological malignancies . Although specific data on this compound was not detailed, the trends observed in related compounds suggest promising activity.

Case Studies

  • Antiproliferative Activity : In a xenograft model of chronic myelogenous leukemia (CML), related compounds demonstrated complete tumor regression with low toxicity, highlighting the potential for this compound to exhibit similar effects .
  • Antimicrobial Efficacy : Research on tetrazole derivatives indicated antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics . This suggests that this compound may also demonstrate such properties.

Data Summary

Activity TypeObserved EffectReference
AnticancerInhibition of tumor growth
AntimicrobialActivity against bacterial strains
Anti-inflammatoryModulation of inflammatory pathways

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 6-Chloro-N-[[4-(2H-tetrazol-5-yl)phenyl]methyl]pyridine-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including coupling of pyridine-2-carboxamide derivatives with tetrazole-containing intermediates. Key steps include nucleophilic substitution (e.g., chlorination at the 6-position of pyridine) and amide bond formation between the pyridine core and the benzyl-tetrazole moiety. Protection/deprotection strategies (e.g., using NaH and 4-methoxybenzyl chloride) may be employed to prevent side reactions. Optimization involves controlling temperature (e.g., 0–5°C for lithiation), solvent polarity (DMF or THF), and reaction time. Analytical techniques like TLC or HPLC are critical for monitoring intermediates .

Q. How can researchers confirm the structural integrity of intermediates and the final compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying connectivity and functional groups (e.g., distinguishing amide protons from aromatic signals). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. X-ray crystallography (if crystals are obtainable) provides definitive proof of stereochemistry and spatial arrangement, as demonstrated in similar tetrazole-pyridine hybrids .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodology : Solubility can be tested in a range of solvents (e.g., DMSO for biological assays, chloroform for reactions). Stability studies involve storing the compound under varying pH, temperature, and light conditions, followed by HPLC analysis to detect degradation products. For example, tetrazole rings may hydrolyze under strong acidic/basic conditions, necessitating neutral buffers for long-term storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

  • Methodology : Synthesize analogs with modifications to the pyridine (e.g., substitution at the 2- or 4-position), tetrazole ring (e.g., replacing with other bioisosteres like carboxyl groups), or benzyl linker. Screen these analogs against target proteins (e.g., kinases or receptors) using enzymatic assays or cellular models. Pharmacological screening protocols, such as dose-response curves and selectivity profiling, help identify critical structural motifs .

Q. What strategies are effective in resolving contradictions in bioactivity data across different assays?

  • Methodology : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or off-target effects. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays). Replicate experiments with independent synthetic batches to rule out impurity interference. Statistical tools like ANOVA or Bayesian inference can quantify variability .

Q. How can computational methods enhance the understanding of this compound’s interactions with biological targets?

  • Methodology : Molecular docking (e.g., using AutoDock Vina) predicts binding modes to proteins like kinases. Density Functional Theory (DFT) calculations assess electronic properties influencing reactivity. Molecular Dynamics (MD) simulations (e.g., in GROMACS) explore conformational stability in solvated environments. Cross-validate computational predictions with experimental data (e.g., mutagenesis studies) .

Q. What are the best practices for scaling up synthesis while maintaining purity and yield?

  • Methodology : Use flow chemistry for hazardous steps (e.g., lithiation) to improve safety and reproducibility. Optimize catalyst loading (e.g., Pd for cross-coupling) and employ continuous extraction techniques. Monitor scalability with Process Analytical Technology (PAT) tools like inline FTIR. Purification via recrystallization or preparative HPLC ensures batch consistency .

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